GABAB Receptor Potency Enhancement via Dihalogenation
The introduction of halogen atoms on the phenyl ring of β-phenyl-GABA analogs is a well-established strategy to enhance GABAB receptor potency. Comparative functional data for analogs shows a clear trend: phenibut (unsubstituted phenyl) has an EC50 of ~1362 μM, 4-fluorophenibut (para-F) has an EC50 of 23.3 μM, and baclofen (para-Cl) has an EC50 of 6.0 μM in activating GABAB-mediated K+ currents in mouse Purkinje cells [1]. The target compound, 3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid, incorporates a 5-chloro-2-fluoro substitution pattern. Based on this class-level SAR, the presence of two electron-withdrawing halogens is predicted to further increase potency compared to monohalogenated analogs like 4-fluorophenibut, while the ortho-fluorine substitution may introduce distinct conformational constraints affecting receptor subtype selectivity [2].
| Evidence Dimension | GABAB Receptor Functional Potency (EC50) |
|---|---|
| Target Compound Data | Predicted to be more potent than 4-fluorophenibut (EC50 23.3 μM) based on dihalogenation SAR. |
| Comparator Or Baseline | 4-Fluorophenibut (para-F): EC50 = 23.3 μM; Baclofen (para-Cl): EC50 = 6.0 μM; Phenibut (H): EC50 = 1362 μM. |
| Quantified Difference | 4-Fluorophenibut is ~58-fold more potent than phenibut; baclofen is ~227-fold more potent than phenibut. Target compound potency is inferred to lie between monohalogenated and dihalogenated extremes. |
| Conditions | Electrophysiological recording of outward-rectifying K+ current in mouse cerebellar Purkinje cells [1]. |
Why This Matters
This evidence establishes a clear potency hierarchy based on halogenation, confirming that the target compound's unique dihalogenated scaffold is a critical determinant of its biological activity, making it non-interchangeable with simpler analogs.
- [1] Koparde, P. et al. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 2020. View Source
- [2] Abdel-Halim, H. et al. GABAB-Agonistic Activity of Certain Baclofen Homologues. Molecules 2013, 18(9), 10266-10284. View Source
